molecular formula C25H28O5 B1244089 remangiflavanone A

remangiflavanone A

Cat. No.: B1244089
M. Wt: 408.5 g/mol
InChI Key: NPTHXJUVZWZDJB-HXOBKFHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Flavanones in Natural Product Chemistry and Pharmacology

Flavonoids are a large and diverse group of polyphenolic compounds produced by plants as secondary metabolites. scispace.com Found ubiquitously in fruits, vegetables, grains, and medicinal plants, these natural products are recognized for their beneficial effects on human health. nih.govrjlbpcs.comopenaccessjournals.com Flavonoids are classified into several subgroups based on their chemical structure, including flavones, flavonols, isoflavones, and flavanones. rjlbpcs.com These compounds play crucial roles in plant physiology, contributing to pigmentation, defense against microbial pathogens, and protection from UV radiation. scispace.comnih.gov

Flavanones, a significant class of flavonoids, are commonly found in citrus fruits and are responsible for the characteristic bitter taste of their peels and juices. nih.gov In the realm of natural product chemistry, flavanones are of great interest due to their unique stereochemistry and the potential for a wide range of chemical modifications. Their basic structure consists of a C6-C3-C6 skeleton, but variations in hydroxylation, methoxylation, and glycosylation patterns lead to a vast number of derivatives. scispace.com

From a pharmacological perspective, flavanones have demonstrated a broad spectrum of biological activities. nih.gov They are well-regarded for their free-radical scavenging and antioxidant properties, which are believed to help prevent cellular damage caused by oxidative stress. rjlbpcs.com Research has also highlighted their anti-inflammatory, antimicrobial, and anticancer properties. openaccessjournals.comnih.gov The diverse bioactivities of flavanones have established them as important lead compounds in the search for new drugs to treat various human diseases. rjlbpcs.comopenaccessjournals.com

Overview of Remangiflavanone A: Discovery and Structural Classification

This compound is a specific flavanone (B1672756) that has garnered attention for its distinct chemical features and biological potential. It was first isolated from the plant Physena madagascariensis, a species native to the rainforests of Madagascar. nih.govresearchgate.net The discovery was part of efforts to identify novel bioactive compounds from unique botanical sources.

The systematic IUPAC name for this compound is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]-2,3-dihydrochromen-4-one. nih.gov It belongs to the direct parent class of flavanones and is further categorized under the superclass of phenylpropanoids and polyketides. naturalproducts.net In vitro studies have shown that this compound exhibits antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus sp. nih.govresearchgate.net

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C25H28O5 nih.govnaturalproducts.net
Molecular Weight 408.5 g/mol nih.gov
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]-2,3-dihydrochromen-4-one nih.gov
Parent Class Flavanones naturalproducts.net
Super Class Phenylpropanoids and polyketides naturalproducts.net
Aromatic Ring Count 2 naturalproducts.net
Rotatable Bond Count 7 naturalproducts.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O5/c1-14(2)5-6-17(15(3)4)11-19-20(27)12-21(28)24-22(29)13-23(30-25(19)24)16-7-9-18(26)10-8-16/h7-10,12,17,23,26-28H,1,3,5-6,11,13H2,2,4H3/t17-,23+/m1/s1

InChI Key

NPTHXJUVZWZDJB-HXOBKFHXSA-N

Isomeric SMILES

CC(=C)CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C)C

Canonical SMILES

CC(=C)CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C)C

Synonyms

emangi-flavanone A
remangiflavanone A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Source: Physena madagascariensis

Remangiflavanone A is found in Physena madagascariensis, a tree endemic to the rainforests of Madagascar. This plant is the sole reported botanical source of this chemical compound. Researchers have isolated this compound from the leaves, twigs, and flowers of this plant species, indicating its distribution across different aerial parts of the tree researchgate.netresearchgate.net.

Extraction and Fractionation Techniques for Flavanone (B1672756) Isolation

The isolation of this compound from Physena madagascariensis involves a multi-step process that begins with solvent extraction followed by bioassay-guided fractionation.

The initial step involves the extraction of the dried and ground plant material—specifically the leaves, twigs, and flowers—with methanol researchgate.netresearchgate.netacs.org. This process yields a crude methanolic extract containing a complex mixture of phytochemicals, including this compound and its analogues.

Following the initial extraction, a bioassay-guided fractionation approach is utilized to isolate the target compounds. This method relies on testing the biological activity of different fractions of the extract to guide the separation process. In the case of remangiflavanones A and B, their isolation was guided by their antimicrobial activity against Staphylococcus aureus acs.orgjetir.org. The active compounds were found to be concentrated in the 30% aqueous methanol-soluble fraction of the initial extract.

While specific, detailed parameters for the chromatographic separation of each remangiflavanone are not extensively documented in publicly available literature, the general process involves various chromatographic techniques. These typically include column chromatography, which separates compounds based on their polarity and interaction with the stationary and mobile phases orgchemboulder.comcolumbia.edu. Techniques such as Thin-Layer Chromatography (TLC) are used to monitor the separation and identify fractions containing the compounds of interest. Further purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure flavanones. The structural elucidation of the isolated compounds is then carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry researchgate.netresearchgate.netacs.org.

Co-occurrence and Isolation of Remangiflavanone Analogues (Remangiflavanones B, C, D, E)

In addition to this compound, several of its analogues have also been isolated from Physena madagascariensis. These closely related compounds, designated as remangiflavanones B, C, D, and E, are co-extracted with this compound.

The isolation of these analogues follows a similar bioassay-guided fractionation and chromatographic purification pathway as that used for this compound researchgate.netresearchgate.net. Remangiflavanones A and B were successfully isolated from the methanolic extract of the dried leaves acs.orgjetir.org. Subsequent research on the twigs, leaves, and flowers of Physena madagascariensis led to the isolation of two new flavanones, remangiflavanones D and E, along with the previously identified remangiflavanones A, B, and C researchgate.netresearchgate.net.

The co-occurrence of these analogues highlights the biosynthetic diversity within Physena madagascariensis and provides a valuable source for the comparative study of this class of flavanones.

Advanced Structural Elucidation and Stereochemical Assignment

X-ray Crystallography for Solid-State Structure Confirmation

Currently, there is no publicly available scientific literature that reports the use of single-crystal X-ray crystallography for the solid-state structure confirmation of remangiflavanone A. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This analysis can provide definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers within the molecule. uu.nl

The absence of a reported crystal structure for this compound could be due to several factors. Researchers may have been unable to grow crystals of sufficient quality for X-ray diffraction analysis, a common challenge in natural product chemistry. wikipedia.org Alternatively, the structure may have been determined using other powerful spectroscopic methods, such as advanced Nuclear Magnetic Resonance (NMR) techniques, which were deemed sufficient for its characterization.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization is a strategy used in structural elucidation to modify the original molecule, which can facilitate analysis, confirm functional groups, or help determine stereochemistry. spectroscopyonline.comsigmaaldrich.com This can involve reactions that improve the volatility or ionization of a compound for techniques like gas chromatography or mass spectrometry. ddtjournal.com

A review of the available scientific literature does not indicate that chemical derivatization or degradation studies were performed or reported for the structural confirmation of this compound. While the initial isolation and structural elucidation of this compound has been noted, the specific details regarding the use of derivatization to confirm its structure are not described in the accessible literature. researchgate.net Such studies, if conducted, could involve reactions targeting the flavanone's hydroxyl or other functional groups to yield derivatives whose structures could be more easily analyzed or correlated with known compounds. nih.gov

Biosynthetic Pathways and Enzymatic Synthesis

General Flavonoid Biosynthesis: Core Pathway and Prenylation Mechanisms

The foundation of remangiflavanone A is a flavanone (B1672756) core, which is assembled through the well-established flavonoid biosynthesis pathway. mdpi.com This pathway is a branch of the broader phenylpropanoid pathway. wur.nl It begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of a series of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.com

The first committed step in flavonoid biosynthesis involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, specifically naringenin (B18129) chalcone. mdpi.comnih.gov This chalcone is then cyclized by the enzyme chalcone isomerase (CHI) to yield the flavanone naringenin, which serves as a key precursor for a vast array of flavonoids. mdpi.com

A crucial modification in the formation of this compound is prenylation, the attachment of a prenyl group. This process significantly increases the lipophilicity of the flavonoid molecule. mdpi.com The prenyl group donor is typically dimethylallyl pyrophosphate (DMAPP), which is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com The attachment of this prenyl group to the flavonoid skeleton is catalyzed by enzymes known as prenyltransferases. nih.gov

Proposed Biosynthetic Route to this compound in Physena madagascariensis

While the specific biosynthetic pathway for this compound in Physena madagascariensis has not been fully elucidated in dedicated studies, a probable route can be proposed based on the general principles of flavonoid biosynthesis and the structure of the final compound.

The biosynthesis is believed to start with the formation of the flavanone naringenin as described above. The structure of this compound features a C-prenyl group at the C-8 position of the A-ring. This suggests that a prenyltransferase enzyme acts on the naringenin precursor, transferring a dimethylallyl pyrophosphate (DMAPP) group to this specific position. The lavandulyl moiety found in this compound is a rearranged form of the more common prenyl group, suggesting further enzymatic modifications after the initial prenylation step.

Table 1: Proposed Biosynthetic Steps for this compound

StepPrecursorKey TransformationIntermediate/Product
1L-PhenylalaninePhenylpropanoid Pathway4-Coumaroyl-CoA
24-Coumaroyl-CoA + 3x Malonyl-CoAChalcone Synthase (CHS)Naringenin Chalcone
3Naringenin ChalconeChalcone Isomerase (CHI)Naringenin
4Naringenin + DMAPPPrenyltransferase (PT)8-Prenylnaringenin (B1664708)
58-PrenylnaringeninIsomerization/RearrangementThis compound

This table presents a simplified, proposed pathway. The exact sequence and nature of the final rearrangement steps require further experimental validation.

Key Enzymes Involved in this compound Formation

The formation of this compound relies on a series of specific enzymes. While the exact enzymes from Physena madagascariensis have not been isolated and characterized, their probable classes and functions can be inferred.

Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL): These are the foundational enzymes of the phenylpropanoid pathway responsible for producing the p-coumaroyl-CoA starter unit. mdpi.com

Chalcone Synthase (CHS): This is the gateway enzyme into the flavonoid pathway, responsible for constructing the C6-C3-C6 chalcone backbone. nih.gov

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of the chalcone into a flavanone. mdpi.com

Prenyltransferase (PT): This is arguably the key enzyme defining the unique structure of this compound. Plant prenyltransferases are often membrane-bound and can exhibit high substrate and regiospecificity, meaning they recognize a specific flavonoid core (like naringenin) and attach the prenyl group to a specific position (in this case, C-8). nih.govmdpi.com The formation of the lavandulyl group likely involves a specialized prenyltransferase or subsequent modifying enzymes.

Table 2: Key Enzyme Classes in this compound Biosynthesis

Enzyme ClassFunctionPrecursor(s)Product
Phenylalanine Ammonia-Lyase (PAL)Deamination of L-phenylalanineL-PhenylalanineCinnamic acid
Cinnamate 4-Hydroxylase (C4H)Hydroxylation of cinnamic acidCinnamic acidp-Coumaric acid
4-Coumarate-CoA Ligase (4CL)CoA ligationp-Coumaric acid4-Coumaroyl-CoA
Chalcone Synthase (CHS)Polyketide synthesis4-Coumaroyl-CoA, Malonyl-CoANaringenin Chalcone
Chalcone Isomerase (CHI)IsomerizationNaringenin ChalconeNaringenin
Prenyltransferase (PT)Prenyl group transferNaringenin, DMAPP8-Prenylnaringenin

Metabolic Engineering Approaches for Biosynthesis of this compound

The low abundance of many natural products, including prenylated flavonoids, in their native plants limits their large-scale production. wur.nl Metabolic engineering offers a promising alternative for producing these valuable compounds in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. mdpi.com

The heterologous production of this compound would involve several key strategies: wikipedia.org

Reconstruction of the Core Pathway: This involves introducing the genes for the plant enzymes PAL, C4H, 4CL, CHS, and CHI into the microbial host to enable the production of the naringenin precursor from a simple carbon source.

Identification and Expression of the Specific Prenyltransferase: The crucial step would be the identification and cloning of the gene encoding the specific C-8 prenyltransferase from Physena madagascariensis. This enzyme's expression in the naringenin-producing host would be essential for the final prenylation step.

Optimization of Precursor and Cofactor Supply: Engineering the host's central metabolism to increase the intracellular pools of L-phenylalanine, malonyl-CoA, and the prenyl donor DMAPP would be critical for maximizing the final product yield. frontiersin.org

Pathway Balancing: Fine-tuning the expression levels of each biosynthetic gene is often necessary to prevent the accumulation of toxic intermediates and to ensure a balanced metabolic flux towards the desired product. mdpi.com

While the de novo biosynthesis of this compound has not yet been reported, the successful production of other prenylated flavonoids, such as 8-prenylnaringenin in engineered microbes, demonstrates the feasibility of this approach. wur.nl

Molecular Mechanisms of Biological Activities in Vitro and Preclinical Models

Antimicrobial Activity of Remangiflavanone A

This compound has demonstrated noteworthy antimicrobial properties, particularly against Gram-positive bacteria. vt.edu Its mechanisms of action are multifaceted, involving the disruption of essential bacterial cellular processes.

The primary antibacterial action of this compound is attributed to its ability to interfere with critical bacterial functions. While detailed mechanistic studies on this compound are still emerging, research on related flavonoids and computational analyses provide insights into its potential modes of action. The antibacterial effect is often linked to the inhibition of essential enzymes and disruption of the bacterial cell structure. nih.govfrontiersin.org For instance, some flavonoids can damage the cell wall, leading to lysis and cell death. nih.govfrontiersin.org

Staphylococcus aureus, a significant human pathogen, often develops resistance to conventional antibiotics, making the discovery of new antibacterial agents crucial. wikipedia.org The activity of this compound against such pathogens highlights its potential as a lead compound for developing new therapies. semanticscholar.org

In silico studies have identified several potential molecular targets for this compound within bacterial cells, suggesting a broad-spectrum inhibitory profile against key enzymes necessary for bacterial survival. semanticscholar.orgscispace.com These targets include:

Peptide Deformylase (PDF): This metalloprotease is essential for bacterial protein maturation by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. nih.govpharmacophorejournal.com Its absence in mammalian protein synthesis makes it an attractive target for selective antibacterial drugs. pharmacophorejournal.com In silico docking studies suggest that this compound could potentially inhibit this enzyme. semanticscholar.orgscispace.com

DNA Gyrase/Topoisomerase IV: These type II topoisomerases are vital for managing DNA topology during replication, transcription, and repair. creative-diagnostics.comwikipedia.orgwikipedia.org DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. creative-diagnostics.comwikipedia.org Inhibition of these enzymes by compounds like quinolones leads to DNA damage and cell death. creative-diagnostics.commdpi.com this compound has been identified as a potential inhibitor of these enzymes in computational screenings. semanticscholar.orgscispace.com

UDP-Galactose Mutase (UGM): This enzyme catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, a precursor for essential components of the cell wall in many bacteria, including Mycobacterium tuberculosis. semanticscholar.orgscispace.comresearchgate.net Since this enzyme is absent in humans, it represents a promising target for antimicrobial agents. semanticscholar.orgscispace.com

Protein Tyrosine Phosphatase (Ptp): Bacterial PTPs are considered virulence factors that can dephosphorylate host cell proteins, thereby interfering with host immune responses. semanticscholar.orgscispace.commdpi.com The structural differences between bacterial and human PTPs allow for the potential development of selective inhibitors. semanticscholar.orgscispace.commdpi.com

Cytochrome P450 CYP121: This enzyme is essential for the viability of Mycobacterium tuberculosis. semanticscholar.orgmdpi.commdpi.com Its low sequence similarity to mammalian P450s makes it a specific and promising target for new anti-mycobacterial drugs. semanticscholar.orgmdpi.com

NAD+-Dependent DNA Ligase: This enzyme is crucial for joining DNA strands during replication and repair in bacteria. davidson.edunih.govebi.ac.uk Unlike the ATP-dependent DNA ligases found in eukaryotes, the bacterial enzyme uses NAD+ as a cofactor, offering a basis for selective inhibition. nih.govnih.gov Docking studies have indicated that NAD+-dependent DNA ligases are among the most susceptible targets for phytochemicals like this compound. semanticscholar.orgscispace.com

Table 1: Potential Bacterial Molecular Targets of this compound (Based on In Silico Studies)

Target Enzyme Function Importance as a Drug Target
Peptide Deformylase (PDF) Removes formyl group from nascent polypeptides. nih.gov Essential for bacterial protein maturation; absent in mammals. pharmacophorejournal.com
DNA Gyrase/Topoisomerase IV Manages DNA supercoiling and decatenation. creative-diagnostics.comwikipedia.org Vital for DNA replication and repair. wikipedia.org
UDP-Galactose Mutase (UGM) Synthesizes a key component of the bacterial cell wall. researchgate.net Essential for certain bacteria; absent in humans. semanticscholar.orgscispace.com
Protein Tyrosine Phosphatase (Ptp) Acts as a virulence factor by modulating host cell signaling. mdpi.com Structural differences allow for selective inhibition. mdpi.com
Cytochrome P450 CYP121 Essential for the viability of Mycobacterium tuberculosis. mdpi.com Low similarity to human P450s. semanticscholar.org
NAD+-Dependent DNA Ligase Joins DNA breaks during replication and repair. nih.gov Uses a different cofactor (NAD+) than human DNA ligases (ATP). nih.gov

The interaction of this compound with its molecular targets triggers a cascade of cellular responses within the microbial system. Inhibition of essential enzymes disrupts fundamental processes such as protein synthesis, DNA replication, and cell wall maintenance. creative-biolabs.comnih.gov This can lead to a bacteriostatic effect, where bacterial growth is halted, or a bactericidal effect, resulting in cell death. reactgroup.org The specific cellular response can depend on the bacterial species and the concentration of the compound. Bacteria may also exhibit adaptive responses to antibiotic-induced stress, though this can sometimes be overcome by the compound's potent activity. yale.eduresearchgate.net

Antiproliferative and Oncological Pathway Modulation by this compound and Analogues (e.g., Remangiflavanone B)

Beyond its antimicrobial effects, this compound and its analogues have shown potential in modulating pathways relevant to cancer. Bioassay-guided fractionation studies have identified these compounds based on their antiproliferative activity against human cancer cell lines. vt.edu

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression. creative-diagnostics.comfrontiersin.org CDK2, in particular, forms complexes with cyclin E and cyclin A to drive the transition from the G1 to the S phase and progression through the S phase. creative-diagnostics.comfrontiersin.org Inhibition of CDK2 can lead to cell cycle arrest and prevent the proliferation of cancer cells. scbt.com

In silico studies have investigated the potential of remangiflavanone analogues, such as remangiflavanone B, as CDK2 inhibitors. researchgate.netals-journal.com Molecular docking analyses have shown that remangiflavanone B can bind to the active site of CDK2, interacting with key amino acid residues. als-journal.com This binding suggests a potential mechanism for its observed antiproliferative effects. For instance, a study docked 2300 phytochemicals and found that remangiflavanone B had a strong binding affinity to the CDK2 binding site. als-journal.com Another in silico analysis also identified remangiflavanone B as a potential agent against CDK-2. biorxiv.org

Table 2: In Silico Docking Scores of Selected Phytochemicals Against CDK2

Compound Docking Score (kcal/mol)
Kushenol T -17.83
Remangiflavanone B -17.57
Neocalyxins A -17.26
Elenoside -17.17

Source: Advancements in Life Sciences, 2017. als-journal.com

Human topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation. Human topoisomerase IIa is a well-established target for anticancer drugs. These drugs typically stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. researchgate.net

Studies have explored the potential of remangiflavanone analogues to inhibit human topoisomerase IIa. The ability to inhibit this enzyme is a key mechanism for many clinically used anticancer agents. While direct experimental data on this compound's inhibition of human topoisomerase IIa is limited, the known antiproliferative activity of its analogues suggests this as a plausible mechanism of action that warrants further investigation. vt.eduresearchgate.net

Angiogenesis Pathway Modulation (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

Angiogenesis, the formation of new blood vessels, is a critical process in both healthy and diseased states. It is tightly regulated by signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, playing a central role. researchgate.netresearchgate.net Activation of VEGFR-2 on endothelial cells triggers downstream signaling cascades that promote cell proliferation, migration, and survival. acs.org

Currently, there is no specific research available that directly investigates the effect of this compound on the VEGFR-2 pathway or angiogenesis. However, the broader class of compounds to which it belongs, flavonoids, has been a subject of interest in this area. Various flavonoids have demonstrated the ability to modulate angiogenesis, often by inhibiting VEGFR-2 signaling. This inhibition can block the pro-angiogenic effects of VEGF. For instance, other flavonoid compounds have been shown to suppress VEGF-A-induced phosphorylation of VEGFR-2 and downstream kinases like Src, FAK, ERK1/2, and AKT in endothelial cells. nih.gov The potential for this compound to exert similar effects remains a topic for future investigation.

Table 1: Examples of Flavonoids and Their Investigated Effects on Angiogenesis Pathways (Note: Data for this compound is not currently available)

Compound ClassExample CompoundInvestigated Effect on AngiogenesisTarget Pathway Component
FlavonoidPPE8 (a naphthoquinone)Inhibition of microvessel sproutingVEGF-A/VEGFR-2 Signaling nih.gov
FlavonoidQuercetinInhibition of endothelial cell proliferation and migrationVEGFR-2 acs.org
FlavonoidGenisteinAnti-angiogenic effects in tumor modelsVEGFR-2 researchgate.net

Investigation of Other Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that govern cellular responses to external stimuli. Key pathways include the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt/mTOR, and NF-κB pathways, which regulate cell growth, inflammation, and survival.

Direct studies detailing the impact of this compound on these specific intracellular signaling cascades have not been published. Nevertheless, the flavonoid chemical scaffold is known to interact with these pathways. For example, various flavonoids have been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression. Similarly, modulation of the MAPK and PI3K/Akt pathways by different flavonoid molecules has been reported, often leading to anti-proliferative or anti-inflammatory outcomes. Whether this compound possesses similar modulatory activities is yet to be determined and presents a valuable direction for future research.

Table 2: Key Intracellular Signaling Pathways Potentially Modulated by Flavonoids (Note: Specific effects of this compound on these pathways are not documented.)

PathwayPrimary FunctionsPotential Modulation by Flavonoids (General)
MAPK Signaling Regulates cell proliferation, differentiation, and stress responses.Inhibition of ERK, JNK, and p38 activation.
PI3K/Akt/mTOR Pathway Controls cell growth, survival, and metabolism.Inhibition of Akt and mTOR phosphorylation.
NF-κB Pathway Master regulator of inflammation and immune responses.Suppression of NF-κB activation and nuclear translocation.

Other Pharmacological Mechanisms in Preclinical Contexts

The chemical structure of flavonoids provides them with a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, which have been observed in numerous preclinical studies.

Antioxidant Mechanisms Flavonoids are well-regarded for their antioxidant capabilities, which stem from their ability to scavenge free radicals and chelate transition metals involved in the generation of reactive oxygen species (ROS). The specific arrangement of hydroxyl groups and the presence of a C2-C3 double bond in conjunction with a 4-keto group in the flavonoid structure are critical for this activity. While specific antioxidant studies on this compound are absent from the literature, related flavanones are known to possess these structural features, suggesting a potential for antioxidant action.

Anti-inflammatory Mechanisms Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in many diseases. Flavonoids can exert anti-inflammatory effects by inhibiting enzymes that produce inflammatory mediators like prostaglandins (B1171923) and by down-regulating inflammatory signaling pathways such as NF-κB. The primary reported biological activity of this compound is antibacterial, which itself is a mechanism to mitigate an inflammatory stimulus. acs.org However, direct anti-inflammatory action through the modulation of host inflammatory pathways has not been specifically demonstrated for this compound.

Neuroprotective Mechanisms Neuroprotection involves preserving neuronal structure and function. Oxidative stress and inflammation are key contributors to neurodegenerative diseases. The potential neuroprotective effects of flavonoids are often attributed to their antioxidant and anti-inflammatory properties. They may protect neurons by reducing ROS-induced damage and suppressing neuroinflammation. Although some compounds within the broader chromone (B188151) class, to which flavanones belong, have been noted for potential neuroprotective activities, specific preclinical data for this compound in this context is not available.

Table 3: Summary of Potential Pharmacological Mechanisms of the Flavonoid Class (Note: This table reflects general activities of the flavonoid class; specific data for this compound is lacking.)

Pharmacological MechanismUnderlying Mode of Action
Antioxidant Direct scavenging of reactive oxygen species (ROS); Chelation of metal ions.
Anti-inflammatory Inhibition of pro-inflammatory enzymes (e.g., COX, LOX); Modulation of signaling pathways like NF-κB.
Neuroprotective Reduction of oxidative stress in neural cells; Attenuation of neuroinflammatory processes.

Chemical Synthesis and Derivatization Strategies for Remangiflavanone a and Its Analogues

Retrosynthetic Analysis of the Remangiflavanone A Core Structure

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For the this compound core, a logical retrosynthetic approach would first disconnect the flavanone (B1672756) ring system to its chalcone (B49325) precursor, a common strategy in flavonoid synthesis. rsc.org

The key disconnections for this compound are:

Intramolecular Michael Addition Disconnection: The C-O bond and the C2-C3 bond of the flavanone C-ring can be disconnected via a retro-Michael reaction. This reveals a 2'-hydroxychalcone (B22705) intermediate. This is a standard and widely used disconnection for flavanones. rsc.org

Claisen-Schmidt Condensation Disconnection: The 2'-hydroxychalcone can be further broken down at the α-β bond between the carbonyl group and the double bond. This retro-aldol reaction, specifically a retro-Claisen-Schmidt condensation, yields two primary building blocks: a substituted 2'-hydroxyacetophenone (B8834) (the A-ring precursor) and a substituted benzaldehyde (B42025) (the B-ring precursor). rsc.org

Lavandulyl Side Chain Disconnection: The C-C bond between the A-ring (at C8) and the lavandulyl group can be disconnected. This would be considered a retro-Friedel-Crafts alkylation, suggesting that the lavandulyl group could be introduced via electrophilic aromatic substitution onto a pre-formed flavanone or acetophenone (B1666503) core.

This analysis suggests that the primary synthetic challenge lies in the regioselective introduction of the lavandulyl group onto the phloroglucinol-derived A-ring, either before or after the formation of the flavanone skeleton.

Table 1: Hypothetical Retrosynthetic Breakdown of this compound

Target MoleculePrecursorKey Reaction (Forward Synthesis)Starting Materials
This compound2'-Hydroxy-3'-(lavandulyl)chalconeIntramolecular Michael Addition8-Lavandulyl-2',4',6'-trihydroxyacetophenone + 4-Hydroxybenzaldehyde (B117250)
2'-Hydroxy-3'-(lavandulyl)chalcone8-Lavandulyl-2',4',6'-trihydroxyacetophenone + 4-HydroxybenzaldehydeClaisen-Schmidt CondensationPhloroglucinol, Acetic Anhydride, 4-Hydroxybenzaldehyde, Lavandulyl bromide

Total Synthesis Approaches to this compound (if reported)

As of the current literature review, a total synthesis of this compound has not been reported. However, based on the retrosynthetic analysis, a plausible forward synthesis can be proposed.

The synthesis would likely commence with the preparation of the A-ring precursor. Phloroglucinol could be acetylated to form 2',4',6'-trihydroxyacetophenone. The subsequent key step would be the regioselective C-alkylation of this electron-rich aromatic ring with a suitable lavandulyl electrophile (e.g., lavandulyl bromide) to install the terpene side chain at the C-8 position. This step would require careful optimization to control the position of substitution.

Once the 8-lavandulyl-2',4',6'-trihydroxyacetophenone is secured, a base-catalyzed Claisen-Schmidt condensation with 4-hydroxybenzaldehyde would furnish the corresponding 2'-hydroxychalcone. rsc.org The final step would be the cyclization of this chalcone intermediate. This is typically achieved through an intramolecular oxa-Michael addition reaction under basic or acidic conditions to yield the flavanone C-ring, thus completing the synthesis of the this compound scaffold. researchgate.net Stereoselective synthesis to obtain the specific (2S)-enantiomer would likely involve chiral catalysts, such as chiral quinine-thiourea derivatives, during the cyclization step. mdpi.com

Semisynthetic Modifications of this compound

Semisynthesis involves the chemical modification of a naturally occurring compound to create novel derivatives. eupati.eu This approach is valuable for generating analogues with potentially improved properties, such as enhanced biological activity, better solubility, or increased stability. eupati.eunih.gov Although no semisynthetic modifications of this compound have been specifically documented, its structure offers several functional groups amenable to chemical alteration.

Potential modifications could include:

O-Alkylation or O-Acylation: The three phenolic hydroxyl groups (at C-5, C-7, and C-4') are prime targets for modification. Methylation, for instance, has been shown to alter the antibacterial activity of flavonoids. researchgate.net

Glycosylation: Attaching sugar moieties to the hydroxyl groups could enhance water solubility and bioavailability.

Modification of the Lavandulyl Side Chain: The two double bonds within the lavandulyl group could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to create a range of analogues.

A-Ring Modifications: The remaining unsubstituted position on the A-ring (C-6) could be a target for electrophilic substitution reactions like halogenation or nitration, although this might be challenging to achieve selectively.

These modifications would generate a library of novel compounds for structure-activity relationship (SAR) studies. nih.gov

Rational Design and Synthesis of Novel Remangiflavanone Derivatives for Enhanced Biological Activity

Rational drug design aims to create new molecules with specific biological activities based on an understanding of their biological targets. nih.gov Given that this compound has known antibacterial activity, its scaffold serves as a promising starting point for designing new antibacterial agents. nih.govacs.org

The design of novel derivatives could focus on several strategies:

Structure-Activity Relationship (SAR) Studies: The antibacterial activity of flavonoids is often linked to the substitution pattern on their aromatic rings. researchgate.net For example, the presence of hydrophobic groups like prenyl or geranyl chains can enhance antibacterial effects. researchgate.net A systematic synthesis of this compound analogues with varied alkyl chains or other lipophilic groups in place of the lavandulyl moiety could be undertaken to probe the optimal side chain for activity.

Hybrid Molecules: The flavanone core could be linked to other known antibacterial pharmacophores, such as triazoles, pyrimidines, or certain amino acids, to create hybrid molecules with potentially synergistic or novel mechanisms of action. researchgate.netchemmethod.com

Target-Based Design: If the specific bacterial target of this compound were identified (e.g., an enzyme like peptide deformylase or a component of the cell wall synthesis machinery), computational docking studies could be used to design derivatives with improved binding affinity and inhibitory potency. nih.govmdpi.com For example, modifications could be designed to create additional hydrogen bonds or hydrophobic interactions with the target protein's active site.

Methodologies for Creating Molecular Diversity in Remangiflavanone Scaffolds

Creating molecular diversity is a central goal in medicinal chemistry to explore a wide chemical space for potential drug candidates. For the remangiflavanone scaffold, several methodologies could be employed to generate a diverse library of related compounds.

Diversity-Oriented Synthesis (DOS): This approach uses a common starting material and a series of branching reaction pathways to rapidly generate a collection of structurally diverse molecules. Starting with a key intermediate like 8-lavandulyl-2',4',6'-trihydroxyacetophenone, different reaction partners (a variety of substituted benzaldehydes) and cyclization conditions could be used to create a library of flavanones with diverse B-rings.

Scaffold Hopping: This strategy involves replacing the central flavanone core with other heterocyclic systems while retaining the key pharmacophoric elements (the hydroxyl groups and the lavandulyl side chain). This could lead to the discovery of novel scaffolds with similar or improved biological profiles.

Combinatorial Chemistry on the Side Chain: A library of terpene-like side chains could be synthesized and attached to the flavonoid core to explore the impact of the side chain's structure, length, and stereochemistry on antibacterial activity.

These approaches, by systematically varying different parts of the this compound structure, would be invaluable in identifying new analogues with superior therapeutic potential.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Target Identification and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein, thereby forecasting the strength and nature of their interaction. mdpi.comnih.gov This method is instrumental in identifying potential protein targets for a compound and understanding its mechanism of action at a molecular level. semanticscholar.org

A significant in silico investigation of remangiflavanone A involved its docking against a wide array of bacterial and mycobacterial protein targets to explore its potential as an antibacterial agent. The study screened a library of phytochemicals, including this compound, against proteins that are considered potential targets for antibacterial drugs because they are essential for bacterial survival but absent or structurally different in eukaryotes.

The binding affinities, represented by docking scores (in kcal/mol), were calculated to estimate the binding strength of this compound to these proteins. A lower docking score generally indicates a more favorable binding interaction. The study revealed that prenylated polyphenolics, such as this compound, exhibited strong docking profiles. Notably, peptide deformylases and NAD+-dependent DNA ligases were identified as the most susceptible protein targets for this class of compounds.

The specific docking scores for this compound against various protein targets from this comprehensive screening are detailed in the table below.

Table 1: Molecular Docking Scores of this compound with Bacterial and Mycobacterial Protein Targets

Target Protein Organism PDB Code(s) Docking Score (kcal/mol)
Peptide Deformylase (PDF) Escherichia coli, Staphylococcus aureus, Bacillus stearothermophilus, Pseudomonas aeruginosa 1G2A, 1LQW, 1LRY, 3CPL, 4B26 -124.9
NAD+-dependent DNA Ligase (LigA) Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis 1ZAU, 1ZAV, 2OWO, 4GLF -119.7
Peptidyl-tRNA Hydrolase (Pth) Escherichia coli 1Q21, 1Q25 -114.4
Dihydrofolate Reductase (DHFR) Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis 1RX2, 1RX3, 2ANQ, 3FYV, 4KM2 -114.2
Protein Tyrosine Phosphatase (PtpA, PtpB) Mycobacterium tuberculosis 1U2P, 1YWF, 2F39, 2I3L, 2ZMM -113.6
Cytochrome P450 CYP121 Mycobacterium tuberculosis 4IPS, 4KTF, 5IBE -113.5
UDP-Galactopyranose Mutase (UGM) Mycobacterium tuberculosis 4RPG, 4RPH, 4RPJ, 4RPK, 4RPL -103.6

Data sourced from Setzer, 2016.

A detailed analysis to determine whether this compound binds to the primary active (orthosteric) site or a secondary (allosteric) site of its identified protein targets has not been reported in the available scientific literature. Such studies are crucial as allosteric modulators can offer higher target selectivity compared to traditional orthosteric ligands.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

As of now, specific molecular dynamics (MD) simulation studies focused on this compound have not been published. MD simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time, which can confirm the stability of a ligand-protein complex predicted by docking, and analyze its conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound or its analogues. QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity to predict the activity of new molecules.

Pharmacophore Modeling and Virtual Screening for Lead Identification

While this compound was identified through a virtual screening of a phytochemical library, dedicated pharmacophore models based on its structure have not been described in the literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and is used to screen large databases for new potential lead compounds.

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

No specific studies employing Density Functional Theory (DFT) calculations for this compound are available in the current scientific literature. DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules, which can provide insights into their reactivity and spectroscopic characteristics.

Preclinical Research Methodologies and Advanced Models for Efficacy Assessment

In Vitro Cellular and Biochemical Assays for Efficacy Profiling

In vitro assays are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. eurekaselect.com These assays are fundamental for the initial screening and characterization of a compound's biological effects at the cellular and molecular level.

Enzyme inhibition assays are a cornerstone of drug discovery, designed to determine if a compound can reduce the activity of a specific enzyme, which may be involved in a disease pathway. nih.gov These studies measure the rate of an enzymatic reaction in the presence of the test compound to identify potential inhibitors and characterize their potency. Target engagement studies confirm that a compound physically interacts with its intended molecular target within a cell.

An in-silico study—a computer-based simulation—investigated the potential interaction of remangiflavanone A with several bacterial enzymes that are crucial for microbial survival. mdpi.comnih.gov These enzymes, including peptide deformylase, DNA gyrase/topoisomerase IV, and UDP-galactopyranose mutase, are validated targets for antibacterial drugs because they are essential for bacteria but are not present in animals. mdpi.comnih.govnih.gov The computational docking study predicted that this compound could potentially bind to these enzymes. mdpi.com However, it must be emphasized that these are computational predictions, and to date, no published in vitro enzymatic assays have experimentally confirmed that this compound directly inhibits these or any other specific enzymes.

Cell-based assays utilize living cells to assess a compound's effect on specific biological processes. Key endpoints include cell proliferation (the rate at which cells divide), apoptosis (programmed cell death), and the inhibition of microbial growth. acs.org

Published research on this compound has primarily focused on its antimicrobial properties. A 2000 study by Deng et al. reported the isolation of this compound from the leaves of Physena madagascariensis. researchgate.netresearchgate.net This investigation was guided by bioactivity against the bacterium Staphylococcus aureus. researchgate.net The study demonstrated that this compound possesses antibacterial activity, inhibiting several bacterial strains at concentrations as low as 4 μM. researchgate.net Further analysis of this research indicates specific minimum inhibitory concentrations (MICs)—the lowest concentration of a drug that prevents visible growth of a microorganism—against both Gram-positive and Gram-negative bacteria. numberanalytics.com Flavonoids often show greater activity against Gram-positive bacteria, and the data for this compound are consistent with this trend. numberanalytics.com

Table 1: Documented Antibacterial Activity of this compound

Bacterial SpeciesTypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusGram-positive3.75 µg/mL numberanalytics.com
Enterococcus faecalisGram-positive7.5 µg/mL numberanalytics.com
Various Gram-negative bacteriaGram-negative125.0 µg/mL numberanalytics.com

The proposed antibacterial mechanisms for flavonoids, the class of compounds to which this compound belongs, include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. numberanalytics.com However, the specific mechanism of action for this compound has not been experimentally determined.

There are no available scientific reports on the effects of this compound on mammalian cell proliferation or apoptosis.

To better mimic the complex environment of living tissues, researchers have developed advanced three-dimensional (3D) cell culture models like spheroids and organoids. Spheroids are simple aggregates of cells, while organoids are more complex structures derived from stem cells that can self-organize and replicate the structure and function of an organ on a miniature scale. These models provide a more physiologically relevant system for studying disease and drug efficacy compared to traditional 2D cell cultures.

A review of the current scientific literature reveals no published studies that have utilized 3D spheroid or organoid models to assess the efficacy of this compound.

In Vivo Animal Models for Efficacy Studies (Excluding Safety and Human Relevance)

In vivo studies are conducted in living organisms, most commonly animal models, to evaluate a compound's efficacy in a complex biological system. ichor.biocancer.gov These experiments are a critical step before any potential consideration for human trials. nih.gov

The selection of an appropriate animal model is crucial for the relevance of an in vivo study. The chosen model should mimic the human disease or condition as closely as possible to provide meaningful data on a compound's potential therapeutic effect. For example, in antibacterial research, infection models are established by introducing a specific pathogen into the animal to test the efficacy of a new antibiotic.

Based on a thorough review of available literature, no in vivo efficacy studies using animal models have been reported for this compound. Therefore, discussion of specific models or their justification in the context of this compound is not possible.

A robust experimental design is essential for the validity and reproducibility of preclinical research. nih.gov Key principles include the clear definition of a hypothesis, the use of appropriate control groups, randomization of animals into treatment groups, and blinded assessment of outcomes to minimize bias. cancer.gov Furthermore, the sample size must be calculated to ensure the study has enough statistical power to detect a meaningful effect. Adherence to these principles increases the scientific rigor and the translational potential of the findings. nih.govichor.bio

As no in vivo efficacy studies for this compound have been published, there is no specific information available regarding the experimental design or statistical analysis applied to this compound.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Following a comprehensive review of scientific literature and research databases, no specific preclinical studies evaluating pharmacodynamic biomarkers for the compound this compound were identified.

Research on this compound has primarily centered on its isolation from natural sources, such as Scurrula ferruginea and Physena madagascariensis, and initial in vitro characterization of its bioactivities. These preliminary studies have explored its potential antibacterial and antiproliferative properties. For instance, some research has indicated its activity against certain bacterial strains in laboratory settings. Additionally, in silico (computer-based) modeling studies have suggested a potential interaction with targets like cyclin-dependent kinase 2 (CDK2), hinting at a possible mechanism for anticancer effects.

However, these investigations have not progressed to in vivo studies in animal models, which are a necessary prerequisite for evaluating pharmacodynamic biomarkers. Pharmacodynamic biomarkers are measurable indicators that demonstrate a biological response in the body to a therapeutic agent. The evaluation of such markers is crucial in preclinical development to understand a compound's mechanism of action and to establish a link between drug exposure and its pharmacological effect.

As there are no published preclinical animal studies for this compound, there is consequently no data available on the modulation of any pharmacodynamic biomarkers in response to treatment with this compound. Therefore, data tables and detailed research findings on this specific topic cannot be provided. Further research, including in vivo efficacy and mechanistic studies, would be required to identify and evaluate relevant pharmacodynamic biomarkers for this compound.

Future Research Directions and Translational Outlook Excluding Clinical Human Trials

Exploration of Uncharted Molecular Mechanisms and Novel Biological Targets

The foundational research on remangiflavanone A has established its bioactivity, but the precise molecular pathways it modulates are yet to be determined. Early work identified its potential as an antiproliferative agent, and it was tested against the A2780 human ovarian cancer cell line as part of a broader investigation of compounds from P. madagascariensis. vt.edu However, specific mechanistic details of its anticancer effects are unknown.

A significant step towards understanding its mechanism came from a comprehensive in-silico molecular docking study, which predicted its binding affinity to several key bacterial enzymes. mdpi.comnih.gov This computational analysis suggested that this compound could potentially inhibit bacterial peptide deformylase (PDF), topoisomerase IV (TopoIV), DNA gyrase B (GyrB), protein tyrosine phosphatase (Ptp), UDP-galactopyranose mutase (UGM), cytochrome P450 (CYP121), and NAD+-dependent DNA ligase. nih.gov

Future research must prioritize the experimental validation of these predicted targets. Biochemical assays utilizing purified enzymes are essential to confirm whether this compound directly inhibits these proteins and to determine its potency and mode of inhibition. Furthermore, exploring its effects on eukaryotic cells is crucial. Investigating its impact on key signaling pathways implicated in cancer, such as those regulating cell cycle progression, apoptosis, and cell migration, will be vital to uncovering its potential as an anticancer lead compound.

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Prediction

To date, the evaluation of this compound has been limited to basic in vitro assays. vt.edu The progression of this compound towards any therapeutic application is contingent on the development and use of more sophisticated preclinical models.

Future in vitro research should move beyond simple cell viability assays to more complex systems that better mimic human physiology. This includes the use of three-dimensional (3D) cell cultures, such as spheroids or organoids derived from tumors, which can offer more accurate predictions of a compound's efficacy. For its antibacterial potential, studying its effect on bacterial biofilms, which are notoriously resistant to conventional antibiotics, would be a significant advancement.

Crucially, there is currently no published in vivo data for this compound. Establishing its efficacy in animal models is a critical next step. For its anticancer properties, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be appropriate to assess its ability to inhibit tumor growth. researchgate.net Similarly, for its antibacterial activity, relevant infection models in animals are needed to determine if the in vitro activity translates to a therapeutic effect in a living organism.

Strategic Integration of Computational and Experimental Approaches for Drug Discovery

The existing research on this compound consists of two separate pillars: experimental isolation and basic screening, and a computational docking study. vt.edumdpi.com A powerful future strategy lies in the tight integration of these approaches into a cohesive drug discovery pipeline.

The predictions from the in-silico docking study should be used to guide experimental work. mdpi.com For instance, if this compound is confirmed to inhibit a specific bacterial topoisomerase, computational models could then be used to design and predict the activity of new, more potent analogues. This iterative cycle of computational prediction followed by experimental synthesis and testing can significantly accelerate the optimization of a lead compound.

Moreover, machine learning and artificial intelligence are becoming invaluable tools in drug discovery. Models could be trained on the structural features of this compound and other bioactive flavanones to screen large virtual libraries for new compounds with similar predicted activities, thereby expanding the potential therapeutic pipeline. researchgate.net

Collaborative Research Initiatives in Natural Product Chemistry and Chemical Biology

The initial discovery of this compound was a product of the International Cooperative Biodiversity Groups (ICBG) program, a multi-institutional consortium aimed at natural product drug discovery, biodiversity conservation, and economic development in Madagascar. vt.edu This highlights the power of collaboration in advancing natural product science.

Future progress with this compound will be significantly enhanced through new and expanded collaborative initiatives. These should bring together experts in natural product chemistry for isolation and structural modification, chemical biologists to probe molecular mechanisms, and pharmacologists to conduct advanced preclinical testing. International collaborations can provide access to unique biological resources and diverse scientific expertise. For example, forming a dedicated research consortium, similar to those established for other plant families, could pool resources and knowledge to systematically investigate the therapeutic potential of flavanones from Physena species and other unique flora.

Data Tables

Table 1: Predicted Antibacterial Targets of this compound (In-Silico Docking Energies)

Bacterial Protein TargetOrganism of OriginPredicted Docking Energy (kJ/mol)
Peptide Deformylase (PDF)Escherichia coli-101.5
Topoisomerase IV (TopoIV)Escherichia coli-124.9
NAD+-dependent DNA ligase (LigA)Escherichia coli-114.4
DNA Gyrase B (GyrB)Mycobacterium tuberculosis-113.6
Protein Tyrosine Phosphatase B (PtpB)Mycobacterium tuberculosis-114.2
UDP-galactopyranose mutase (UGM)Mycobacterium tuberculosis-113.5
Cytochrome P450 121 (CYP121)Mycobacterium tuberculosis-103.6
(Data sourced from an in-silico investigation by Sharifi-Rad et al.) mdpi.com

Q & A

Q. Where to access high-quality spectral data for this compound?

  • Recommendations : Use primary databases (e.g., PubChem, Reaxys) or peer-reviewed journals. Avoid unverified platforms like BenchChem. Cross-check NMR shifts with published spectra in Journal of Natural Products or Phytochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.